

starting materials for 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid synthesis

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Compound of Interest

Compound Name: 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid

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Synthesis of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of **1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid**, a valuable building block in medicinal chemistry. We will detail the primary synthetic routes, starting materials, experimental protocols, and available quantitative data to support researchers in their synthetic endeavors.




Core Synthesis Strategy

The most direct and commonly employed method for the synthesis of **1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid** is the N-tosylation of piperidine-3-carboxylic acid. This reaction involves the formation of a sulfonamide bond between the secondary amine of the piperidine ring and the sulfonyl chloride group of p-toluenesulfonyl chloride.

An upstream consideration for this synthesis is the preparation of the starting material, piperidine-3-carboxylic acid, which can be synthesized via the hydrogenation of 3-pyridinecarboxylic acid.

Starting Materials

The key starting materials for the synthesis are presented below:

Starting Material	Structure	Supplier Availability
Piperidine-3-carboxylic acid		Readily available from various chemical suppliers.
p-Toluenesulfonyl chloride (TsCl)		Readily available from various chemical suppliers.
3-Pyridinecarboxylic acid (Nicotinic acid)		Readily available from various chemical suppliers.

Synthetic Pathways and Experimental Protocols

Two primary synthetic routes are detailed below, encompassing the preparation of the piperidine-3-carboxylic acid precursor and its subsequent N-tosylation.

Route 1: Synthesis of Piperidine-3-carboxylic acid from 3-Pyridinecarboxylic acid

This route involves the catalytic hydrogenation of the pyridine ring of 3-pyridinecarboxylic acid to yield piperidine-3-carboxylic acid.

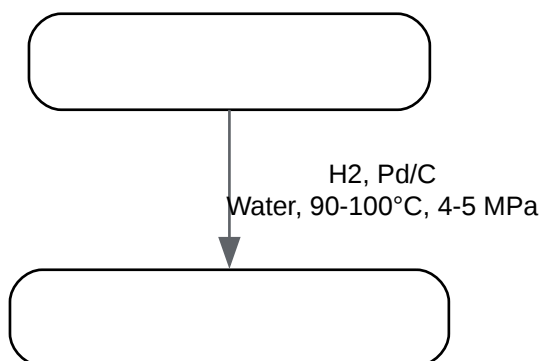
Experimental Protocol:

A mixture of 3-pyridinecarboxylic acid, water, and a palladium on carbon catalyst is placed in a hydrogenation apparatus.^[1] The vessel is purged with nitrogen and then pressurized with hydrogen gas. The reaction is typically carried out at a temperature of 90-100°C and a pressure of 4-5 MPa for 3-4 hours.^[1] Following the reaction, the catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure to remove about 50% of the water. Upon cooling to 30°C and the addition of methanol, piperidine-3-carboxylic acid precipitates and can be collected by centrifugation after further cooling to 0°C.^[1]

Quantitative Data:

Parameter	Value	Reference
Yield	>85%	[1]

Logical Relationship Diagram:



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Synthesis of Piperidine-3-carboxylic acid.

Route 2: Synthesis of 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid

This is the primary and most direct route to the target compound.

Experimental Protocol:

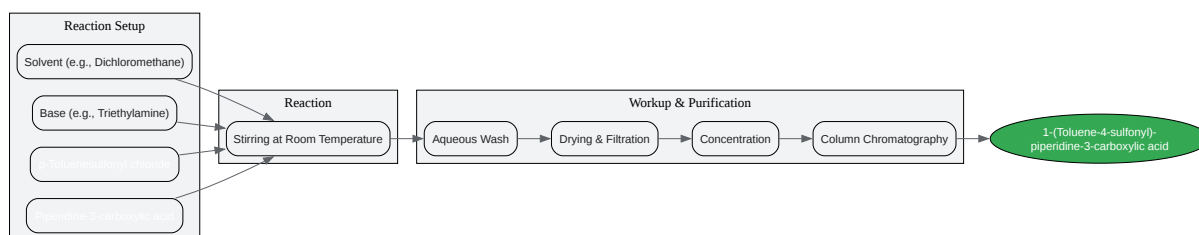
To a solution of piperidine-3-carboxylic acid in an appropriate solvent such as dichloromethane, a base is added, followed by the portion-wise addition of p-toluenesulfonyl chloride.

Triethylamine is a commonly used base for this transformation. The reaction mixture is typically stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by washing with aqueous acid and brine. The organic layer is then dried over an anhydrous salt like sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Purification is typically achieved by column chromatography on silica gel.

Quantitative Data:

Specific yield and detailed spectroscopic data for this exact transformation are not readily available in the public domain. However, similar tosylation reactions of piperidine derivatives proceed in good to excellent yields.

Experimental Workflow Diagram:



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N-Tosylation Experimental Workflow.

Conclusion

The synthesis of **1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid** is a straightforward process achievable through the N-tosylation of commercially available piperidine-3-carboxylic acid. For researchers requiring larger quantities or specific stereoisomers, the synthesis of the piperidine precursor from 3-pyridinecarboxylic acid offers a viable and high-yielding alternative. The provided protocols and data serve as a foundational guide for the successful synthesis and purification of this important chemical intermediate.

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References

- 1. Organic Syntheses Procedure [orgsyn.org]
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